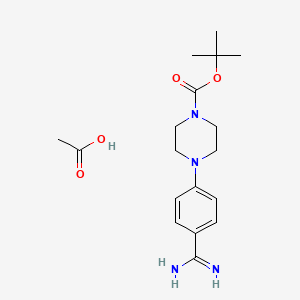
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine: is an organic compound that features a pyridine ring substituted with a tert-butoxy group at the 2-position and an isocyanatoethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions, where a tert-butyl alcohol derivative reacts with a suitable leaving group on the pyridine ring.
Introduction of the Isocyanatoethyl Group: The isocyanatoethyl group can be introduced through a reaction between an ethylamine derivative and phosgene or a phosgene equivalent, followed by attachment to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Substitution Reactions: The tert-butoxy group can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Oxidized and Reduced Pyridine Derivatives: Resulting from oxidation and reduction reactions on the pyridine ring.
Scientific Research Applications
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic and mechanical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine depends on its specific application. In general, the isocyanate group can react with nucleophiles in biological systems, potentially modifying proteins and other biomolecules. The pyridine ring can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxy)-6-(2-aminoethyl)pyridine: Similar structure but with an amino group instead of an isocyanate group.
2-(Tert-butoxy)-6-(2-hydroxyethyl)pyridine: Similar structure but with a hydroxy group instead of an isocyanate group.
2-(Tert-butoxy)-6-(2-chloroethyl)pyridine: Similar structure but with a chloro group instead of an isocyanate group.
Uniqueness
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential applications compared to its analogs with different substituents. The isocyanate group allows for the formation of ureas and carbamates, which are valuable in various chemical and biological contexts.
Properties
IUPAC Name |
2-(2-isocyanatoethyl)-6-[(2-methylpropan-2-yl)oxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11-6-4-5-10(14-11)7-8-13-9-15/h4-6H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBBZPMKCVJVLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)








![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)


![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)

